molecular formula C7H14ClNO2 B6166861 2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride CAS No. 922706-05-6

2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride

Cat. No.: B6166861
CAS No.: 922706-05-6
M. Wt: 179.64 g/mol
InChI Key: ZMJRXPNTXVRMKK-RGMNGODLSA-N
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Description

2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.

    Alkylation: The pyrrolidine ring is alkylated using methyl iodide to introduce the methyl group at the nitrogen atom.

    Carboxylation: The resulting compound is then carboxylated to introduce the acetic acid moiety.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts: Use of catalysts to enhance reaction rates.

    Purification: Advanced purification techniques such as crystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the acetic acid moiety.

    Proline: An amino acid with a pyrrolidine ring.

    Pyrrolizidine: Contains a fused pyrrolidine ring system.

Uniqueness

2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride is unique due to the presence of both the pyrrolidine ring and the acetic acid moiety, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

CAS No.

922706-05-6

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-8-4-2-3-6(8)5-7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H/t6-;/m0./s1

InChI Key

ZMJRXPNTXVRMKK-RGMNGODLSA-N

Isomeric SMILES

CN1CCC[C@H]1CC(=O)O.Cl

Canonical SMILES

CN1CCCC1CC(=O)O.Cl

Purity

95

Origin of Product

United States

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